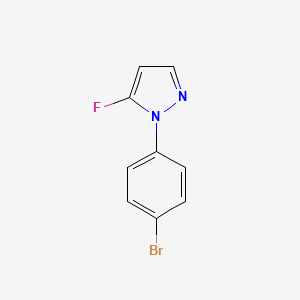
1-(4-溴苯基)-5-氟-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-5-fluoro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group at the 1-position and a fluorine atom at the 5-position
科学研究应用
1-(4-Bromophenyl)-5-fluoro-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe or ligand in biochemical studies to investigate enzyme functions and receptor interactions.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
作用机制
Target of Action
The primary targets of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 1-(4-bromophenyl)-5-fluoro-1H-pyrazole may also interact with its targets in a similar manner.
Biochemical Pathways
It is known that the compound affects the growth and proliferation of leishmania aethiopica and plasmodium berghei . This suggests that it may interfere with the biochemical pathways that these organisms use for their growth and reproduction.
Pharmacokinetics
It is known that the compound has high lipophilicity , which could influence its absorption and distribution in the body. High lipophilicity often leads to good absorption and distribution, but it can also lead to slower excretion and potential accumulation in fatty tissues.
Result of Action
The result of the action of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these organisms, namely leishmaniasis and malaria .
生化分析
Biochemical Properties
Pyrazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substituents on the pyrazole ring .
Cellular Effects
Pyrazoline derivatives, which are structurally similar to pyrazoles, have been reported to exhibit various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Safety data sheets for similar compounds suggest that they are stable under normal conditions .
Dosage Effects in Animal Models
The effects of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole at different dosages in animal models have not been reported. Similar compounds have shown varying effects at different dosages .
Metabolic Pathways
Pyrazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
A study on a similar compound, a conjugate of bis[((4-bromophenyl)amino)quinazoline], showed specific subcellular localization in mitochondria .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromophenylhydrazine with 1,3-diketones or β-ketoesters in the presence of a fluorinating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux to facilitate cyclization and fluorination.
Industrial Production Methods: Industrial production of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)-5-fluoro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.
相似化合物的比较
1-(4-Bromophenyl)-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a fluorine atom.
1-(4-Bromophenyl)-5-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(4-Bromophenyl)-5-nitro-1H-pyrazole: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness: 1-(4-Bromophenyl)-5-fluoro-1H-pyrazole is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
1-(4-bromophenyl)-5-fluoropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYZKZYTZULOFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)
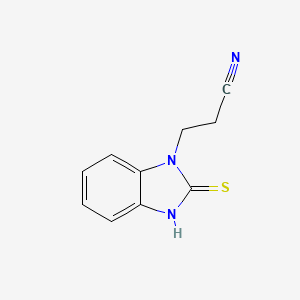
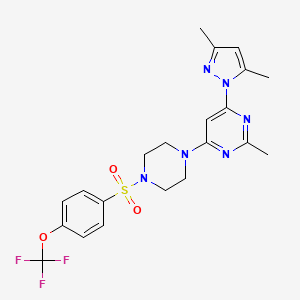
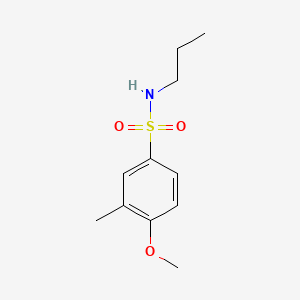
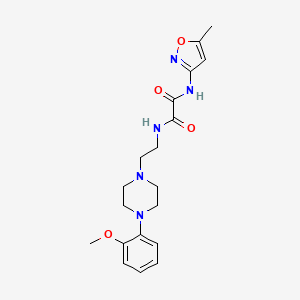
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)
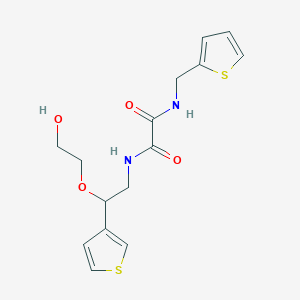
![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2382433.png)
oxidoazanium](/img/structure/B2382435.png)
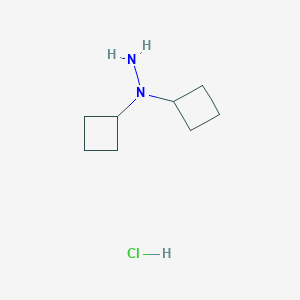
![5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2382439.png)
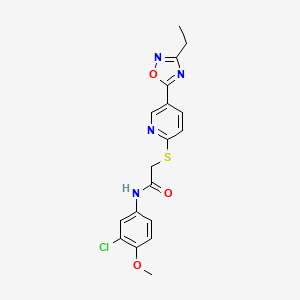
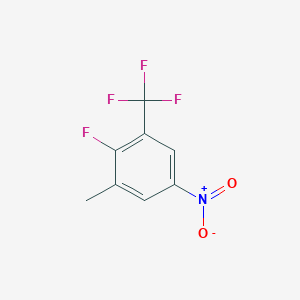
![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)
